N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
Description
N-(4-tert-Butylbenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzamide core substituted with two distinct groups: a 4-tert-butylbenzyl moiety and a furan-2-ylmethyl group. The tert-butyl group confers steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability, while the furan ring introduces aromatic heterocyclic properties that influence electronic interactions and binding affinity .
Properties
Molecular Formula |
C26H31NO5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H31NO5/c1-26(2,3)20-11-9-18(10-12-20)16-27(17-21-8-7-13-32-21)25(28)19-14-22(29-4)24(31-6)23(15-19)30-5/h7-15H,16-17H2,1-6H3 |
InChI Key |
OYXFLUGSCQMTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzamide core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with an amine derivative under dehydrating conditions.
Introduction of the tert-butylbenzyl group: This step may involve the alkylation of the benzamide core using tert-butylbenzyl chloride in the presence of a base.
Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Abbreviations : TMB = trimethoxybenzamide.
Key Differences in Physicochemical Properties
Melting Points: Compounds with bulky substituents (e.g., 4-tert-butylbenzyl) are expected to exhibit higher melting points due to increased molecular symmetry and packing efficiency. However, analogs like 4a (222–224°C) and 2b (241–243°C) show that electron-withdrawing groups (e.g., Cl in 2b) elevate melting points compared to alkyl or aryl groups . The absence of a tert-butyl group in 6b (223–225°C) suggests that cyano substituents may similarly enhance intermolecular dipole interactions .
Synthetic Yields :
- Yields for furan-containing analogs (e.g., 2b at 50.89%) are moderate, likely due to steric hindrance during enamine formation or oxazolone ring-opening reactions .
- Hydroxy-substituted derivatives like 1y show lower yields (33%), attributed to competing side reactions during acylation .
Spectral Signatures :
- NH and C=O Stretching : All analogs exhibit IR absorption for NH (~3280 cm⁻¹) and C=O (~1680 cm⁻¹), but 1y uniquely shows a broad OH stretch at 3270 cm⁻¹ .
- NMR Shifts : Olefinic protons in 4a (δ 7.25 ppm) and 6a (δ 7.22 ppm) confirm conjugation with the acrylamide core, while aromatic protons in 2b (δ 7.62 ppm) reflect electron-withdrawing effects from Cl .
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